6-Fluoro-1-benzofuran-7-carboxylic acid
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Overview
Description
6-Fluoro-1-benzofuran-7-carboxylic acid is a useful research compound. Its molecular formula is C9H5FO3 and its molecular weight is 180.134. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Applications
The use of 6-Fluoro-1-benzofuran-7-carboxylic acid derivatives in antibacterial agents has been a subject of study. For instance, a series of 1,6,7-trisubstituted 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, including derivatives of this compound, have shown potent in vitro antibacterial activity and efficacy in treating systemic infections with minimal toxicity (Matsumoto et al., 1984).
Fluorogenic Reagent Development
Research has led to the development of novel fluorogenic reagents for carboxylic acids, leveraging the properties of benzofuran structures. A significant advancement was the design of 4-mercapto-7-methylthio-2,1,3-benzoxadiazole (MTBD-SH) as a superior fluorogenic reagent for carboxylic acids, offering high reactivity and sensitivity (Uchiyama et al., 2001).
Synthesis and Characterization
The synthesis and characterization of fluoro-substituted quinoline-4-carboxylic acid derivatives, including this compound, have been explored for potential medical applications. These compounds have demonstrated significant anti-cancer activity in vitro, particularly against breast cancer cell lines (Bhatt et al., 2015).
Molecular Docking and Biological Activities
Structural optimization and molecular docking analysis of benzofuran-carboxylic acids have been conducted, showing potential as inhibitors against cancer and microbial diseases. This research underscores the versatility of benzofuran derivatives in the development of novel therapeutic agents (Sagaama et al., 2020).
Mechanism of Action
Target of Action
Benzofuran compounds, such as 6-Fluoro-1-benzofuran-7-carboxylic acid, have been found to interact with a variety of targets. For instance, some benzofuran derivatives have been used in the treatment of skin diseases such as cancer or psoriasis . .
Mode of Action
The mode of action of benzofuran compounds is diverse and depends on the specific derivative and target. For example, in anti-inflammatory treatment, some benzofuran derivatives can inhibit the production of pro-inflammatory cytokines
Biochemical Pathways
Benzofuran compounds can affect various biochemical pathways. For instance, they have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities
Result of Action
The result of the action of benzofuran compounds can be diverse, depending on the specific compound and its targets. For example, some benzofuran derivatives have shown significant activity including antifungal, antiprotozoal, antitubercular, antiinflammatory, anticonvulsant, anticancer, antiHIV, analgesic, antiparasitic, antihyperlipidemic, antioxidant, antidiabetic, antihypertensive, antiplasmodial, anti-Alzheimer’s, vasodilating and hypotensive, and antiarrhythmic
Safety and Hazards
Precautions must be taken when handling “6-Fluoro-1-benzofuran-7-carboxylic acid” as it poses safety hazards such as skin and eye irritation, respiratory irritation, and toxicity if ingested . Proper safety protocols should be followed to minimize any risks associated with handling and exposure to the substance .
Future Directions
Benzofuran and its derivatives have attracted much attention due to their biological activities and potential applications as drugs . This scaffold has emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . Future research in this area is expected
Properties
IUPAC Name |
6-fluoro-1-benzofuran-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FO3/c10-6-2-1-5-3-4-13-8(5)7(6)9(11)12/h1-4H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBVOVAWAKKDUFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=CO2)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1780853-40-8 |
Source
|
Record name | 6-fluoro-1-benzofuran-7-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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